2-(3-methoxystyryl)-3-phenyl-4(3H)-quinazolinone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(E)-2-(3-methoxyphenyl)ethenyl]-3-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c1-27-19-11-7-8-17(16-19)14-15-22-24-21-13-6-5-12-20(21)23(26)25(22)18-9-3-2-4-10-18/h2-16H,1H3/b15-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXVIXZBBCNFTE-CCEZHUSRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxystyryl)-3-phenyl-4(3H)-quinazolinone typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with an appropriate aniline derivative to form the corresponding Schiff base. This intermediate is then cyclized under acidic or basic conditions to yield the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the laboratory-scale synthesis to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxystyryl)-3-phenyl-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
Anticancer Activity
Quinazolinones, including derivatives like 2-(3-methoxystyryl)-3-phenyl-4(3H)-quinazolinone, have shown promising anticancer properties. Research indicates that certain quinazolinone derivatives can induce apoptosis in cancer cells by targeting specific pathways.
- Mechanism of Action : The compound has been observed to interact with the epidermal growth factor receptor (EGFR), a key player in cell proliferation and survival. This interaction can lead to reduced tumor growth and increased cancer cell death .
- Case Studies :
Antimicrobial Properties
The antimicrobial potential of quinazolinones is well-documented, with several studies indicating their effectiveness against a range of bacterial strains.
- Antibacterial Activity : Research has highlighted the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to synergize with existing antibiotics enhances its therapeutic potential .
- Case Studies :
Antituberculosis Activity
Recent investigations into quinazolinone derivatives have also revealed their potential as anti-tuberculosis agents.
- Research Findings : Compounds incorporating the quinazolinone structure have been tested against multi-drug resistant strains of Mycobacterium tuberculosis. Some derivatives displayed significant activity, suggesting that modifications to the quinazolinone scaffold can enhance efficacy against tuberculosis .
Antiviral Activity
Emerging studies have indicated that quinazolinones may possess antiviral properties, particularly against viruses such as Zika virus.
- Mechanism and Efficacy : Certain derivatives have been identified as inhibitors of viral replication, showcasing their potential as antiviral therapeutics. The structural features of these compounds play a crucial role in their activity against viral targets .
Antimalarial and Antileishmanial Activities
The antimalarial and antileishmanial properties of quinazolinones are also gaining attention.
- Promising Results : Recent studies demonstrated that specific 2-styryl substituted quinazolinones exhibited potent antileishmanial activity, outperforming standard treatments like amphotericin B. This highlights the potential for developing new therapies for parasitic infections .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(3-methoxystyryl)-3-phenyl-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Key Observations:
- Styryl vs. Cyanostyryl Groups: The 3-methoxystyryl group in 11n contrasts with the 4-cyanostyryl group in the antibiotic compound from .
- Substituent Flexibility: Derivatives with rigid substituents (e.g., styryl, arylideneamino) show enhanced activity due to restricted conformational freedom, favoring target engagement .
- Anticancer vs. Antimicrobial : Position 3 substituents play a critical role in activity specificity. Phenyl groups (as in 11n ) are common in anticancer agents, while carboxyphenyl groups favor antibiotic activity .
Pharmacological Efficacy and Limitations
- Anticancer Potential: While 11n's activity is under investigation, analogues like 2-(phenoxy)pyridin-3-yl derivatives () show IC₅₀ values in the micromolar range against prostate (PC-3) and liver (HepG2) cancer cells .
- Neurotoxicity: Methaqualone derivatives () highlight a common issue with CNS-targeting quinazolinones, where anticonvulsant efficacy is offset by neurotoxic side effects .
- Antibiotic Resistance : The MRSA-targeting compound from demonstrates broad PBP inhibition, a promising mechanism to circumvent resistance .
Biological Activity
2-(3-Methoxystyryl)-3-phenyl-4(3H)-quinazolinone is a compound of interest due to its diverse biological activities. Quinazolinone derivatives have been extensively studied for their pharmacological properties, including anticancer, antibacterial, and antileishmanial activities. This article reviews the biological activity of this specific compound, highlighting its synthesis, biological evaluations, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of appropriate starting materials to form the quinazolinone core. The process generally follows these steps:
- Formation of an Intermediate : The reaction of antranilic acid with various aldehydes leads to the formation of substituted quinazolinones.
- Styryl Group Introduction : The introduction of the methoxy-styryl group is achieved through reactions such as Suzuki-Miyaura coupling or other cross-coupling techniques.
Anticancer Activity
Research indicates that compounds within the quinazolinone class exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound demonstrates moderate activity against melanoma (UACC-62) and breast cancer (MCF-7) cell lines, with IC50 values reported at approximately 22.99 μM and 37.18 μM, respectively .
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (μM) |
|---|---|
| UACC-62 | 22.99 |
| MCF-7 | 37.18 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated against a range of bacterial strains. It has shown promising results against both Gram-positive and Gram-negative bacteria, enhancing its potential as a therapeutic agent in treating infections .
Table 2: Antimicrobial Activity
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Weak |
Antileishmanial Activity
In addition to anticancer and antimicrobial activities, quinazolinones have been explored for their antileishmanial properties. A study reported that derivatives similar to this compound exhibited significant activity against Leishmania donovani, with some compounds showing IC50 values lower than standard treatments like miltefosine .
Structure-Activity Relationship (SAR)
The biological activity of quinazolinones is often influenced by their structural components. The presence of specific substituents at various positions on the quinazolinone ring significantly affects their potency and selectivity towards different biological targets. For instance, the methoxy group at the 3-position enhances both anticancer and antimicrobial activities compared to other substitutions .
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between quinazolinones and their target proteins. These studies suggest that the binding affinity of this compound to enzymes such as dihydrofolate reductase (DHFR) correlates with its observed biological activities .
Case Studies
Several case studies have documented the synthesis and evaluation of quinazolinone derivatives:
- Anticancer Evaluation : A study synthesized a series of 6-substituted quinazolinones and evaluated their effects on cancer cell lines, revealing that structural modifications significantly impacted their cytotoxicity profiles .
- Antimicrobial Screening : Another investigation focused on assessing the antibacterial efficacy of various quinazolinones against clinical isolates, demonstrating that certain derivatives possess potent antimicrobial properties .
Q & A
Q. What are the common synthetic routes for 2-(3-methoxystyryl)-3-phenyl-4(3H)-quinazolinone?
The compound is typically synthesized via cyclization and condensation reactions. A key intermediate, acetanthranil (2-methyl-3,1-benzoxazin-4-one), reacts with aryl amines or styryl derivatives under acidic or thermal conditions. For example, cyclization of methyl N-acetylanthranilate with substituted amines in the presence of P₂O₅ yields 4(3H)-quinazolinone derivatives . Styryl groups are introduced via Knoevenagel condensation between 3-aryl-2-methylquinazolinones and aromatic aldehydes .
Q. Which spectroscopic and crystallographic methods are used for structural characterization?
- Single-crystal X-ray diffraction is employed to confirm molecular geometry and intermolecular interactions (e.g., π-π stacking, hydrogen bonding). Disorder in solvent molecules or substituents may require refinement with anisotropic displacement parameters .
- NMR spectroscopy (¹H, ¹³C) identifies substituent patterns, such as methoxy protons at δ ~3.8 ppm and styryl vinyl protons as doublets (J = 16 Hz) .
- IR spectroscopy detects carbonyl stretches (C=O) near 1680 cm⁻¹ .
Q. What biological activities have been reported for this compound and related analogs?
Quinazolinones exhibit diverse activities:
- Antileishmanial : Analogs like (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone show IC₅₀ values as low as 0.0128 μg/mL, surpassing amphotericin B .
- Anticonvulsant : 2-Substituted-3-aryl derivatives protect against maximal electroshock (MES)-induced seizures in mice .
- Antimicrobial : Substitutions at C-2 and C-3 enhance activity against Staphylococcus aureus (MIC = 16–32 μg/mL) .
Advanced Research Questions
Q. How do structural modifications at C-2 and C-3 positions influence biological activity?
- C-2 substituents : Electron-withdrawing groups (e.g., halogens) improve anticonvulsant activity by enhancing hydrogen bonding with neuronal targets. For example, 2-chloro analogs show lower neurotoxicity than methyl derivatives .
- C-3 styryl groups : Para-substituted styryl moieties (e.g., 4-chloro) increase antileishmanial potency by optimizing lipophilicity and membrane penetration .
- Methoxy positioning : 3-Methoxy on the styryl ring enhances metabolic stability compared to ortho or para isomers, as shown in pharmacokinetic studies .
Q. What strategies optimize synthesis yield and purity for scale-up?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency by stabilizing intermediates .
- Catalysis : Bi(TFA)₃–[nbp]FeCl₄ increases reaction rates for 4(3H)-quinazolinone formation (yield: 85–92%) .
- Purification : Recrystallization from methanol removes unreacted anthranilic acid derivatives, confirmed by TLC .
Q. How can computational methods aid in structure-activity relationship (SAR) analysis?
- Molecular docking : Predicts binding affinities to targets like tubulin (anticancer) or Leishmania enzymes. For example, styryl-substituted analogs show strong interactions with β-tubulin’s colchicine-binding site .
- ADME-Tox prediction : Tools like SwissADME assess bioavailability and toxicity risks. LogP values <3.5 correlate with reduced hepatotoxicity in quinazolinones .
Q. How can contradictions in SAR data across studies be resolved?
Discrepancies arise from:
- Assay variability : Differences in Leishmania strains (e.g., promastigote vs. amastigote) affect IC₅₀ values .
- Substituent electronic effects : Meta-methoxy groups may reduce activity in antimicrobial assays but enhance anticancer effects due to altered redox properties .
- Dose-dependent toxicity : High oral doses (300 mg/kg) in mice mask efficacy due to neurotoxicity, requiring careful in vivo optimization .
Q. What in vivo models are suitable for evaluating efficacy and toxicity?
- Antileishmanial : BALB/c mice infected with Leishmania donovani amastigotes, assessed via spleen/burden reduction .
- Anticonvulsant : MES and subcutaneous metrazol (scMet) tests in mice, with neurotoxicity evaluated via rotorod assays .
- Toxicity : Acute oral toxicity studies (OECD 423) determine LD₅₀ and NOAEL (no observed adverse effect level) .
Q. How does X-ray crystallography contribute to understanding conformational stability?
Crystal structures reveal:
- Planar quinazolinone core : Facilitates π-π interactions in protein binding pockets .
- Disordered solvent molecules : Methanol hemisolvate in crystal lattices impacts solubility and stability .
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., H-bonding vs. van der Waals) to guide co-crystal design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
